

Physicochemical properties of 2,4-Dimethoxybenzamidine

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Compound of Interest

Compound Name: 2,4-Dimethoxy-benzamidine

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An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxybenzamidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2,4-Dimethoxybenzamidine, a versatile chemical intermediate critical to advancements in medicinal chemistry and biochemical research. Moving beyond a simple data sheet, this document offers an in-depth analysis of the compound's structural characteristics, physicochemical properties, synthesis, and practical applications. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal reasoning behind experimental methodologies and the compound's functional behavior. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower scientists to leverage the unique attributes of 2,4-Dimethoxybenzamidine in their research and development endeavors.

Introduction: The Strategic Importance of 2,4-Dimethoxybenzamidine

2,4-Dimethoxybenzamidine is an aromatic compound distinguished by a benzamidine core substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring. While not an end-product therapeutic itself, it serves as a crucial structural motif and key intermediate in the synthesis of a wide array of biologically active molecules.^[1] The amidine functional group (-

C(=NH)NH₂) is a potent hydrogen bond donor and acceptor and can exist in a protonated, cationic form at physiological pH, making it an important pharmacophore for interacting with biological targets such as enzymes and receptors.

The strategic placement of the two methoxy groups (-OCH₃) is not trivial. These groups exert a significant electronic influence on the aromatic ring, enhancing its electron density and modulating the basicity of the amidine group. As will be discussed, these substitutions also profoundly impact the compound's solubility, reactivity, and metabolic stability, making it a highly valuable building block in drug discovery.^[1] This guide will dissect these properties, providing the foundational knowledge necessary for its effective application.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent experimental work. 2,4-Dimethoxybenzamidinium is most commonly handled in its more stable hydrochloride salt form for improved shelf-life and solubility in polar solvents. It is critical to distinguish between the free base and its salt, as their properties differ significantly.

Caption: Chemical structure of 2,4-Dimethoxybenzamidinium.

Table 1: Core Physicochemical Data

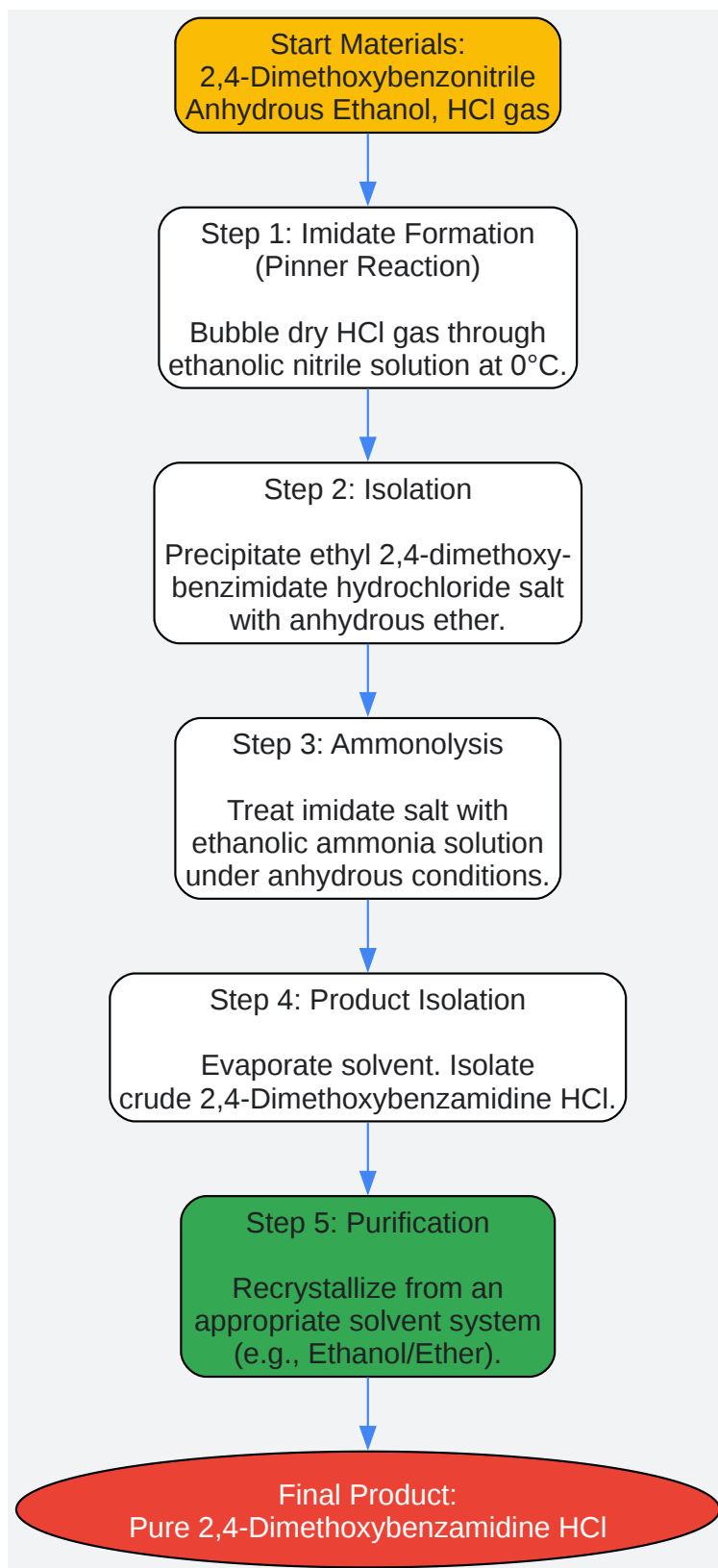
Property	2,4-Dimethoxybenzamidine (Free Base)	2,4-Dimethoxybenzamidine HCl (Hydrochloride Salt)
IUPAC Name	2,4-dimethoxybenzenecarboximide[2]	2,4-dimethoxybenzenecarboximide hydrochloride
Synonyms	2,4-Dimethoxybenzimidamide[2]	N/A
CAS Number	32048-19-4[2]	131947-81-4[1][3]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ [2]	C ₉ H ₁₂ N ₂ O ₂ ·HCl[1][3]
Molecular Weight	180.20 g/mol [2]	216.67 g/mol [1][3]
Appearance	White to off-white crystalline solid (Predicted)	Grey solid[1]
XLogP3 (Computed)	0.8[2]	N/A
Hydrogen Bond Donors	2[2]	3 (protonated form)
Hydrogen Bond Acceptors	4[2]	3 (protonated form)
Solubility	Soluble in organic solvents (e.g., ethanol, acetone). Limited, pH-dependent solubility in water.[4]	Enhanced solubility in polar solvents like water and methanol.
Storage Conditions	Store in a cool, dry place.	Store at 0-8 °C[1]

Note: Some properties for the free base are predicted based on its structure and data for analogous compounds, as the HCl salt is the common commercial form.

The positive XLogP3 value suggests a slight preference for lipophilic environments, a key parameter in predicting membrane permeability. However, the presence of hydrogen bond donors and acceptors also imparts a degree of polarity. The solubility of related structures like 2,4-dimethoxybenzoic acid is known to be pH-dependent, increasing in alkaline conditions where a salt is formed; a similar principle applies to the benzamidine free base, which will be more soluble in acidic conditions due to the formation of the cationic amidinium ion.[4]

Synthesis and Purification: A Validated Workflow

2,4-Dimethoxybenzamidine is typically synthesized from its corresponding nitrile, 2,4-dimethoxybenzonitrile. The Pinner reaction is a classic and reliable method for this transformation, proceeding through an imidate ester intermediate. This process requires stringent anhydrous conditions to prevent hydrolysis back to the amide.



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Caption: Workflow for the synthesis of 2,4-Dimethoxybenzamidinium HCl.

Experimental Protocol: Pinner Synthesis

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.

- **Reaction Setup (Imidate Formation):**
 - **Rationale:** This step converts the nitrile into a more reactive imidate ester. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the imidate intermediate.
 - **Procedure:** Dissolve 2,4-dimethoxybenzonitrile (1 eq.) in anhydrous ethanol in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Intermediate Isolation:**
 - **Rationale:** Isolating the imidate salt ensures a clean starting material for the subsequent ammonolysis step.
 - **Procedure:** Upon reaction completion, seal the flask and store it at 4°C overnight to allow for complete precipitation of the ethyl 2,4-dimethoxybenzimidate hydrochloride salt. Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
- **Ammonolysis:**
 - **Rationale:** The nucleophilic ammonia displaces the ethoxy group from the imidate to form the target amidine.
 - **Procedure:** Suspend the dried imidate salt in a solution of anhydrous ammonia in ethanol (approx. 15-20%). Stir the suspension at room temperature for 12-24 hours. Again, monitor the conversion by TLC.
- **Product Isolation and Purification:**
 - **Rationale:** Removal of the ammonium chloride byproduct and unreacted starting materials is essential for obtaining a pure product.

- Procedure: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired product and ammonium chloride. Triturate the solid with a solvent in which the product is soluble but ammonium chloride is not (e.g., dichloromethane). Filter to remove the inorganic salt. The filtrate contains the crude product. Purify by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-dimethoxybenzamidinium hydrochloride as a grey solid.[1] Confirm identity and purity (>95%) via ^1H NMR, Mass Spectrometry, and HPLC.[1]

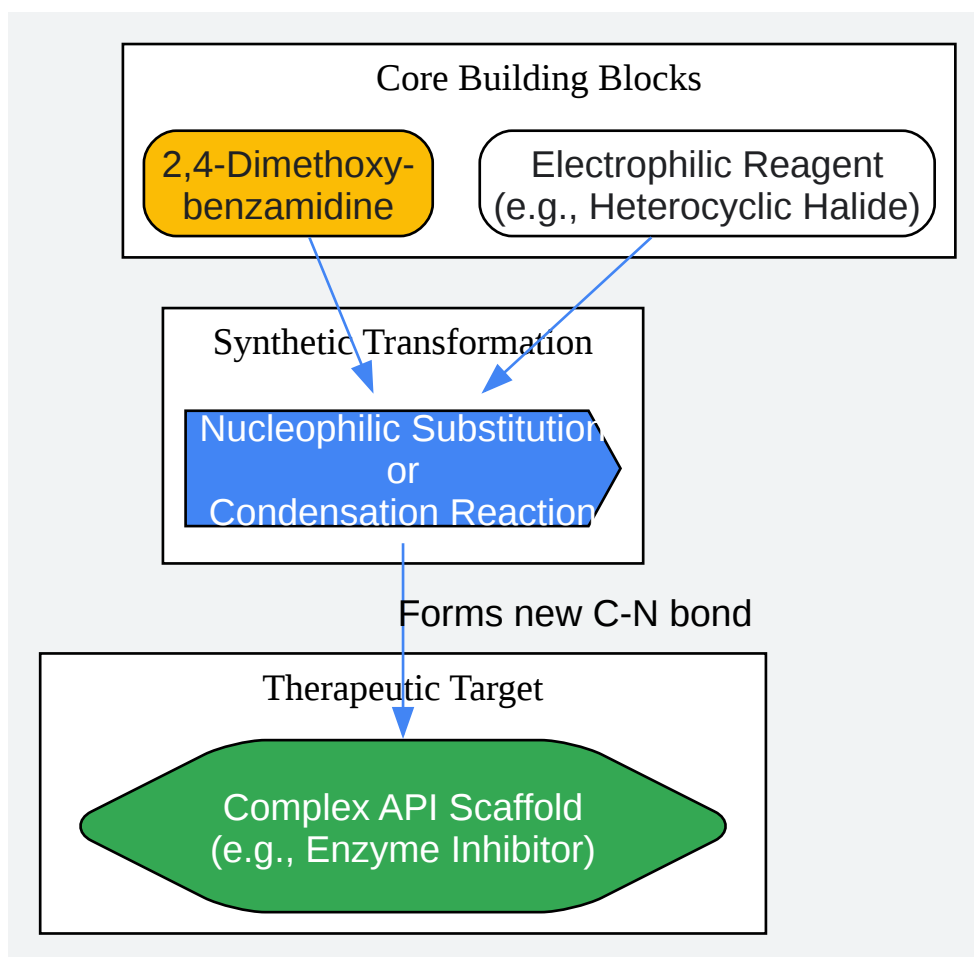
Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The aromatic region should display three distinct protons with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. Two sharp singlets would correspond to the protons of the two non-equivalent methoxy groups (typically around 3.8-4.0 ppm). The protons on the amidine nitrogen atoms are exchangeable and may appear as broad singlets.
- ^{13}C NMR Spectroscopy: The carbon spectrum will show nine distinct signals: six for the aromatic carbons (two of which are oxygen-substituted, shifting them downfield), two for the methoxy carbons (around 55-60 ppm), and one for the amidine carbon (typically in the 160-170 ppm range).
- Mass Spectrometry (MS): For the free base, Electrospray Ionization (ESI-MS) in positive mode would show a prominent ion peak $[\text{M}+\text{H}]^+$ at m/z 181.09.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around $3100\text{-}3400\text{ cm}^{-1}$), C=N stretching (around 1650 cm^{-1}), and characteristic C-O stretching for the methoxy groups (around $1200\text{-}1250\text{ cm}^{-1}$).

Applications in Pharmaceutical and Biochemical Research

The true value of 2,4-Dimethoxybenzamidinium lies in its role as a versatile synthetic intermediate. Its structure is a gateway to more complex molecules with therapeutic potential.



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Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

- **Enzyme Inhibition:** The basic amidine group, protonated at physiological pH, is an excellent mimic of the guanidinium group of arginine. It can form strong salt bridges and hydrogen bonds with negatively charged residues (aspartate, glutamate) in the active sites of enzymes like proteases (e.g., thrombin) and kinases. The dimethoxy-substituted phenyl ring provides a scaffold that can be further functionalized to achieve specificity and improve pharmacokinetic properties.[1]
- **Receptor Binding:** The compound serves as a precursor for ligands that target various receptors. The aromatic ring can engage in π - π stacking and hydrophobic interactions, while the amidine provides a key polar interaction point.[1]

- **Pharmaceutical Development:** It is explicitly cited as a key intermediate in synthesizing pharmaceuticals, underscoring its utility in constructing more complex drug candidates.^[1]

Conclusion

2,4-Dimethoxybenzamidine is more than a catalog chemical; it is a strategically designed molecular tool. Its physicochemical properties—governed by the interplay between the basic amidine function and the electron-donating methoxy groups—make it an enabling reagent in medicinal chemistry. Understanding its solubility, reactivity, and synthetic pathways, as detailed in this guide, is crucial for any scientist aiming to construct novel molecules for biological applications. The provided protocols and workflows offer a validated starting point for its synthesis and purification, ensuring the high quality required for successful drug discovery and development campaigns.

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